4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWHPJRBDUNTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785544-01-5 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 2 Amine and Its Derivatives
General Synthetic Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Ring Systems
The construction of the pyrazolo[1,5-a]pyrazine scaffold is primarily achieved through cyclization reactions that form the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) core. These strategies can be broadly categorized into cyclocondensation reactions, intramolecular cyclizations, and efficient one-pot or multi-step protocols.
Cyclization Reactions
Cyclization is the cornerstone of pyrazolo[1,5-a]pyrazine synthesis, involving the formation of one or more bonds to close the six-membered pyrazine ring. The specific approach often depends on the nature of the starting materials and the desired substitution pattern on the final heterocyclic system.
A prevalent and versatile method for constructing fused pyrazoloazine systems is the cyclocondensation of aminopyrazoles with suitable 1,3-bielectrophilic partners. beilstein-journals.orgnih.gov 5-Aminopyrazoles, possessing multiple nucleophilic sites, are common starting materials where the exocyclic amino group and the endocyclic nitrogen atom (N1) participate in the formation of the new ring. beilstein-journals.orgnih.gov
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy. nih.gov This reaction typically proceeds under acidic or basic conditions, where the 5-aminopyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbons of the partner molecule, followed by cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) system, a close structural analog of pyrazolo[1,5-a]pyrazines. nih.govnih.gov The choice of the electrophilic reagent is crucial as it dictates the substitution pattern on the newly formed six-membered ring. nih.gov For instance, reactions with β-ketoesters lead to the formation of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.govacs.org Similarly, enaminones have been effectively used in cyclocondensation reactions with aminopyrazoles to afford pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net
| Starting Aminopyrazole | Electrophilic Reagent | Resulting Scaffold | Reference |
| 5-Aminopyrazole | β-Ketoester | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | nih.gov |
| 3-Amino-1H-pyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Aminopyrazole | β,γ-Unsaturated γ-alkoxy-α-keto ester | 7-Ester substituted Pyrazolo[1,5-a]pyrimidine | organic-chemistry.org |
| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate | 2-Thioxo-1H-pyrazolo[1,5-a] nih.govosi.lvmdpi.comtriazin-4-one | researchgate.net |
Intramolecular cyclization strategies offer a powerful means to construct the pyrazolo[1,5-a]pyrazine ring with high regiocontrol. These methods involve preparing a pyrazole derivative bearing a side chain that contains the necessary functionality to cyclize and form the pyrazine ring.
A typical approach involves the initial Michael addition of an aminopyrazole to an activated alkene, such as an enaminone. This creates an intermediate which then undergoes intramolecular cyclization to produce the fused heterocyclic system. nih.gov For example, the reaction of aminopyrazoles with enaminones can proceed via Michael addition, followed by intramolecular cyclization and elimination of water and an amine to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov Another strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction as a key step to form complex fused pyrazole systems. mdpi.com While not directly forming a pyrazine ring, this highlights the utility of intramolecular approaches in building heterocyclic systems onto a pyrazole core.
One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste. mdpi.com Several one-pot methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrazine and related scaffolds.
One such protocol involves a three-component reaction of aminopyrazoles, enaminones (or chalcones), and a halogen source to produce 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This process involves a cascade of reactions including cyclization followed by oxidative halogenation in a single pot. nih.gov Another facile one-pot, three-step protocol for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold starts from pyrazole-3-carboxylic acids. osi.lvresearchgate.net This process proceeds through amide formation, subsequent pyrazine ring closure, hydrolysis, and dehydration. osi.lvresearchgate.net Microwave-assisted one-pot sequential synthesis has also been reported for pyrazolo[1,5-a] nih.govosi.lvmdpi.comtriazines, demonstrating the utility of modern techniques to facilitate efficient one-pot procedures. mdpi.com
| Protocol Type | Starting Materials | Key Features | Resulting Scaffold | Reference |
| Three-component | Aminopyrazole, Enaminone, Sodium halide | Cascade cyclization-oxidative halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidine | nih.gov |
| One-pot, three-step | Pyrazole-3-carboxylic acid, Amine | Amide formation, cyclization, dehydration | Pyrazolo[1,5-a]pyrazine | osi.lvresearchgate.net |
| Microwave-assisted | 5-Aminopyrazole, Isothiocyanate | Sequential one-pot, avoids intermediate purification | Pyrazolo[1,5-a] nih.govosi.lvmdpi.comtriazine | mdpi.com |
Multi-Step Synthesis Protocols
Multi-step synthesis provides a controlled and often more flexible approach to complex molecules, allowing for the purification of intermediates and the introduction of diverse functionalities. The synthesis of substituted pyrazolo[1,5-a]pyrimidines, for example, has been achieved through multi-step sequences. nih.gov
A representative multi-step synthesis might begin with a commercially available substituted pyrazole. For instance, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can serve as a starting point. nih.gov The ester group can be reduced to an alcohol, which is then oxidized to an aldehyde. This aldehyde can undergo reductive amination with various amines to introduce diversity. The final step could be a palladium-catalyzed coupling reaction to further modify the scaffold. nih.gov Another multi-step approach involves the reaction of 5-aminopyrazole precursors with reagents that build the second ring in a stepwise fashion, allowing for precise control over the final structure.
Specific Synthesis Routes to 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
While a direct, published synthesis for this compound was not found in a specific search, a plausible route can be extrapolated from the general synthetic strategies for the pyrazolo[1,5-a]pyrazine scaffold. osi.lv A logical approach would involve the cyclocondensation of a suitably substituted aminopyrazole with a C2-synthon that forms the saturated pyrazine ring.
A potential synthetic pathway could start from 3-amino-1H-pyrazole (or a protected version). This aminopyrazole could be reacted with a 2-carbon electrophile capable of forming the saturated pyrazine ring, such as a protected 2-aminoacetaldehyde (B1595654) or a derivative like 2-bromo-N-(tert-butoxycarbonyl)ethan-1-amine. The reaction would proceed via N-alkylation of the pyrazole ring, followed by intramolecular cyclization.
A documented one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold starts from pyrazole-3-carboxylic acids and N-(2-hydroxyethyl)ethanamine, proceeding through amide formation, cyclization, and dehydration. osi.lvresearchgate.net Adapting this methodology for the synthesis of the target compound could involve reacting a 2-amino-pyrazole-x-carboxylic acid derivative with an appropriate amino alcohol, followed by cyclization and subsequent chemical transformations to yield the final 2-amino-tetrahydro-pyrazolo[1,5-a]pyrazine.
Starting Materials and Reagents
The construction of the pyrazolo[1,5-a]pyrazine core and its derivatives relies on the selection of appropriate pyrazole-based precursors and reagents that enable the formation of the fused pyrazine ring. A common and versatile starting material for related pyrazolo-fused heterocycles is 5-aminopyrazole and its substituted analogues. researchgate.netnih.gov
For the specific synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a key precursor is an ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative. nih.gov This pyrazole derivative, which contains an ester functional group and a reactive keto-ethyl side chain, is designed to react with amine-containing reagents to form the pyrazine ring. Reagents such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine serve as the source of the nitrogen atoms required to complete the pyrazine ring cyclization. nih.gov
Other synthetic routes may employ different building blocks. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as β-enaminones, β-ketonitriles, or diethyl malonate. nih.govrsc.org These 1,3-bis-electrophilic systems react with the nucleophilic centers of the aminopyrazole to construct the second ring. rsc.org
A summary of common starting materials is presented below:
Table 1: Key Starting Materials for Pyrazolo[1,5-a]pyrazine and Related Scaffolds
| Starting Material Class | Specific Example(s) | Target Scaffold |
|---|---|---|
| Substituted Pyrazole Esters | Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | Pyrazolo[1,5-a]pyrazin-4(5H)-one |
| Aminopyrazoles | 5-Amino-3-methylpyrazole | Pyrazolo[1,5-a]pyrimidine |
| Amine Reagents | 2-(2-aminoethoxy)ethanol, 2-morpholinoethanamine | Pyrazolo[1,5-a]pyrazin-4(5H)-one |
Reaction Conditions and Catalysis
The conditions for synthesizing pyrazolo[1,5-a]pyrazines and their analogues vary significantly depending on the chosen synthetic route and starting materials. Both conventional heating and modern techniques like microwave irradiation are employed.
In the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a notable method involves a microwave-assisted, one-step, and solvent-free reaction, which represents an efficient and environmentally friendly approach. nih.gov For other derivatives, reactions can be conducted under alkaline conditions using organic bases like N,N-diisopropylethylamine or potassium carbonate in solvents such as dimethylacetamide at elevated temperatures (e.g., 120 °C). google.com Some transformations may also utilize transition metal catalysts. For example, copper acetate (B1210297) has been used in N-methyl pyrrolidone at 165 °C for decarboxylation reactions on a pyrazolo[1,5-a]pyrazine core. google.com
The synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold often utilizes palladium catalysis for cross-coupling reactions, such as the Suzuki coupling. nih.gov These reactions typically involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a base such as aqueous sodium carbonate, and a solvent like 1,2-dimethoxyethane (B42094) (DME), often under reflux conditions. nih.gov Cyclocondensation reactions to form the pyrimidine (B1678525) ring can be performed by refluxing the reactants in solvents like toluene (B28343) or acetic acid. nih.gov
Table 2: Representative Reaction Conditions
| Reaction Type | Catalyst/Base | Solvent | Temperature | Target Scaffold |
|---|---|---|---|---|
| Cyclocondensation | None (Microwave) | Solvent-free | N/A | Pyrazolo[1,5-a]pyrazin-4(5H)-one nih.gov |
| Nucleophilic Substitution | Potassium Carbonate | Dimethylacetamide | 120 °C | Substituted Pyrazolo[1,5-a]pyrazine google.com |
| Decarboxylation | Copper Acetate | N-Methyl Pyrrolidone | 165 °C | Substituted Pyrazolo[1,5-a]pyrazine google.com |
| Cyclocondensation | None | Toluene or Acetic Acid | Reflux | Pyrazolo[1,5-a]pyrimidin-7(4H)-one nih.gov |
Regioselective Synthesis and Control Strategies
Regioselectivity is a crucial consideration in the synthesis of pyrazolo-fused heterocycles, as the reaction of an unsymmetrical aminopyrazole with an unsymmetrical biselectrophile can potentially yield multiple isomers. nih.govmdpi.com Developing methods to control the reaction pathway to favor a single, desired regioisomer is a significant area of research.
The traditional synthesis of pyrazolo[1,5-a]pyridines, for example, involves a 1,3-dipolar cycloaddition that can result in a mixture of regioisomers when using asymmetric precursors. sci-hub.se Control over regioselectivity is therefore essential for accessing specific analogues for applications like drug discovery. sci-hub.se
One effective strategy for controlling regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines is the use of β-enaminones as the 1,3-bis-electrophile. mdpi.com The reaction proceeds through an initial aza-Michael type addition-elimination, where the exocyclic amino group (NH₂) of the aminopyrazole selectively attacks the β-carbon of the enaminone. This is followed by an intramolecular cyclocondensation, where the pyrazole ring nitrogen attacks the carbonyl group, leading to the regioselective formation of the 7-substituted pyrazolo[1,5-a]pyrimidine. mdpi.com
Similarly, high regioselectivity is observed in the reaction between 5-aminopyrazoles and β,γ-unsaturated γ-alkoxy-α-keto esters. organic-chemistry.org The reaction pathway is believed to proceed via the formation of an intermediate enaminone, which directs the subsequent cyclization to yield pyrazolo[1,5-a]pyrimidines with an ester group specifically at the 7-position. organic-chemistry.org The choice of β-dicarbonyl compound can also dictate the reaction's outcome, as demonstrated in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines from the reaction of 3-substituted-5-amino-1H-pyrazoles with specific cyclic β-dicarbonyl compounds. nih.gov
Modern Synthetic Approaches
Recent advancements in synthetic organic chemistry have been applied to the production of pyrazolo[1,5-a]pyrazine and its derivatives, focusing on improving efficiency, reducing environmental impact, and enabling the rapid generation of molecular diversity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds. nih.govnih.govmdpi.com The primary advantages of MAOS over conventional heating methods are drastic reductions in reaction times (from hours to minutes), improved reaction yields, and often higher product purity. nih.gov
For instance, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been successfully achieved in good yields using a one-step, solvent-free, microwave-assisted protocol. nih.gov This approach streamlines the synthetic process significantly. Microwave irradiation is also effectively used for synthesizing pyrazolo[1,5-a]pyrimidines. Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceed within minutes under microwave conditions, compared to several hours of reflux required for conventional methods. nih.gov Furthermore, microwave heating facilitates rapid cyclization reactions and has been applied to the sequential one-pot synthesis of related pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazines, avoiding the need to isolate and purify intermediates. mdpi.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Target Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Microwave (3-component) | Minutes | High | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Conventional (3-component) | Several Hours | Moderate-High | nih.gov |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | Microwave | 15 min | 88-96% | rsc.org |
Green Chemistry Principles in Synthesis
Adherence to the principles of green chemistry is an increasingly important goal in chemical synthesis. This involves designing processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Several strategies for the synthesis of pyrazolo[1,5-a]pyrazines and related compounds align with these principles.
The use of microwave-assisted, solvent-free reactions is a prime example of a green synthetic approach. nih.govresearchgate.net By eliminating the need for a solvent, this method reduces waste and potential environmental contamination. One-pot reactions, often combined with microwave heating, further enhance sustainability by minimizing the number of synthetic steps and avoiding the work-up and purification of intermediate compounds, which saves time, energy, and materials. mdpi.com
Another green strategy involves the use of environmentally benign solvents and catalysts. A reported synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in aqueous ethanol (B145695) with potassium bisulfate (KHSO₄) as a catalyst, offering a greener alternative to conventional heating and hazardous solvents. bme.hu
Convergent Synthetic Routes
A two-step synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines exemplifies a convergent approach. rsc.org In the first step, a variety of β-enaminones are prepared from different starting methyl ketones. In the second step, these diverse β-enaminone fragments are reacted with a common core, 3-methyl-1H-pyrazol-5-amine, to generate a library of final products. This strategy allows for key structural modifications to be introduced at a late stage by simply changing the enaminone component, facilitating the exploration of structure-activity relationships. rsc.org
Another concise route involves the cycloaddition of a pyridine (B92270) N-imine with an alkyne, followed by condensation with hydrazine. rsc.org This sequence efficiently assembles the core structure by converging three components to rapidly access the desired pharmacologically active pyridazinones. Such routes are valuable for their ability to quickly build molecular complexity from simpler, readily available fragments.
Functionalization and Derivatization of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Core
The unique arrangement of nitrogen atoms and the saturated piperazine (B1678402) ring within the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine structure offers multiple sites for chemical modification. These transformations are key to modulating the physicochemical properties and biological activity of the resulting derivatives.
Substitution Reactions on the Amine Group
The exocyclic amine group at the 2-position of the pyrazolo[1,5-a]pyrazine core is a prime site for functionalization through acylation, sulfonylation, and alkylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Research on the closely related 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine system has demonstrated the feasibility of such transformations. Depending on the reaction conditions and the nature of the electrophilic reagent, acylation, sulfonylation, and alkylation can occur at the exocyclic amino group or at the nitrogen atoms within the heterocyclic core (N3 or N4). For instance, the reaction of 2-amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines with various electrophiles can lead to a range of N-functionalized derivatives. researchgate.net
A specific example of N-functionalization on a similar scaffold involves the synthesis of 2-sulfonylamino-1,2,4-triazolo[1,5-a]pyrimidines. This is achieved through the sulfonylation of 2-amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, followed by an oxidation step to yield the final aromatic product. researchgate.net While these examples are on a different heterocyclic system, they provide a strong indication of the potential reactivity of the amine group on the this compound core.
Halogenation and Subsequent Functionalization
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrazine scaffold serves as a valuable synthetic handle for further diversification through cross-coupling reactions. While direct halogenation of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine core is not extensively documented in currently available literature, methods developed for the analogous pyrazolo[1,5-a]pyrimidine system offer potential routes.
One-pot procedures for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines have been developed, involving a microwave-assisted cyclocondensation followed by regioselective electrophilic substitution with N-halosuccinimides (NCS, NBS, NIS). semanticscholar.org Another approach utilizes K2S2O8 as an oxidant to promote the oxidative C-H halogenation of pyrazolo[1,5-a]pyrimidines using sodium halides as the halogen source. thieme-connect.de These methods have been shown to be effective for introducing chlorine, bromine, and iodine onto the pyrazole ring of the pyrazolo[1,5-a]pyrimidine core.
The resulting halogenated derivatives are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and other functional groups. semanticscholar.orgencyclopedia.pub For instance, 3-halopyrazolo[1,5-a]pyrimidines have been successfully employed in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines. semanticscholar.org
Oxidation and Reduction Transformations
The saturated piperazine ring of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine core can undergo oxidation to form the aromatic pyrazolo[1,5-a]pyrazine system. Conversely, the aromatic counterpart can be reduced to the saturated derivative.
The oxidation of dihydropyrazolo[1,5-a]pyrimidine derivatives to their corresponding aromatic forms has been reported. For example, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be achieved, although the success of this transformation is dependent on the substituents present on the ring system. mdpi.com In some cases, compounds with electron-donating groups may undergo decomposition during oxidation. mdpi.com
Regarding reduction, studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown that the pyrimidine ring can be preferentially reduced using complex hydrides to form tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov This highlights the potential for selective reduction of the pyrazine portion of the pyrazolo[1,5-a]pyrazine system. The hydrogenation of 2-amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with sodium borohydride (B1222165) (NaBH4) has also been shown to yield the corresponding 2-amino-4,5,6,7-tetrahydro derivatives. researchgate.net
Introduction of Diverse Functional Groups
The synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives is a key strategy for exploring the chemical space around this scaffold. A concise and scalable synthesis of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine has been developed, starting from 5-nitro-2H-pyrazole-3-carboxylic acid. researchgate.netacs.org This building block can then be further elaborated.
A general and straightforward approach to a variety of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines has been reported, allowing for the introduction of diverse substituents on both the pyrazole and piperazine rings. researchgate.net This methodology provides access to a range of building blocks for medicinal chemistry applications.
The functionalization can be directed to specific positions on the heterocyclic core. For instance, formylation at the 7-position of pyrazolo[1,5-a]pyrazine derivatives has been achieved, providing a key intermediate for further transformations. researchgate.net The piperazine ring itself is a common motif in drug discovery and can be functionalized through various methods, including N-alkylation and N-arylation, to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov
The following table summarizes some of the key synthetic transformations for the functionalization of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core and related systems.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Synthesis of 2-amino derivative | 1. Thionyl chloride, DMF, Toluene; 2. Borane-THF; 3. H2, Pd/C, HCl, Methanol | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine | acs.org |
| N-Arylation of 2-amino derivative | 4-Bromo-6-chloro-2-methyl-2H-pyridazin-3-one, Sodium tert-pentoxide, NMP | 6-Chloro-2-methyl-4-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamino)-2-H-pyridazin-3-one | acs.org |
| Formylation of pyrazolo[1,5-a]pyrazine | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | 7-Formyl-pyrazolo[1,5-a]pyrazine derivatives | researchgate.net |
| Synthesis of carboxamides | Carboxylic acid, coupling agents | 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides | nih.gov |
Biological Activity and Mechanistic Insights of 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 2 Amine and Analogues
Enzyme Inhibition
No published research was identified that investigates the inhibitory activity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine or its analogues on Protein Phosphatase 2A (PP2A).
There is no available data concerning the selectivity profile of this compound as a PP2A inhibitor.
Information regarding the effects of this specific compound on PP2A-mediated cellular signaling pathways is not available in the current body of scientific literature.
No studies were found that describe the influence of this compound on cell cycle control or apoptosis through the modulation of PP2A.
There is a significant body of research on the broader class of pyrazolo[1,5-a]pyrimidine (B1678525) analogues as protein kinase inhibitors. nih.govrsc.org These compounds have been investigated for their activity against a variety of kinases. nih.govrsc.org However, no specific data on the protein kinase inhibitory activity of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin -2-amine was found.
While numerous studies have focused on the optimization of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to develop selective inhibitors of Casein Kinase 2 (CSNK2, formerly known as Casein Kinase II), no such research has been published for the specific compound this compound or its direct analogues. biorxiv.orgnih.govresearchgate.net
Protein Kinase Inhibition (PKI)
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold and its isomers have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govrsc.org These compounds typically act as ATP-competitive inhibitors, targeting the kinase domain of the receptor. rsc.org Research has shown that pyrazolo[1,5-a]pyrimidine-based molecules hold promise for the treatment of non-small cell lung cancer (NSCLC). nih.govrsc.org
In one study, a novel series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their inhibitory effects against EGFR kinase. nih.gov Among the tested compounds, derivative 9b proved to be the most active, with an IC50 value of 8.4 nM, a potency comparable to the reference drug Sorafenib. nih.gov Another study focusing on the isomeric 1H-pyrazolo[3,4-d]pyrimidine scaffold identified compound 12b as a highly potent inhibitor of wild-type EGFR (EGFRWT) with an IC50 of 0.016 µM. tandfonline.com This compound also demonstrated significant activity against the T790M mutant form of EGFR, which is associated with acquired resistance to first-generation EGFR inhibitors. tandfonline.com
| Compound | Scaffold | Target | IC50 |
|---|---|---|---|
| 9b | Pyrazolo[1,5-a]pyrimidine | EGFR | 8.4 nM |
| 12b | 1H-Pyrazolo[3,4-d]pyrimidine | EGFRWT | 16 nM |
B-Raf and MEK Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is also a foundational structure for inhibitors of the B-Raf and MEK kinases, which are critical components of the MAPK signaling pathway. nih.govrsc.org Dysregulation of this pathway is a hallmark of several cancers, most notably melanoma. nih.govrsc.org A novel series of ATP-competitive B-Raf inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold was developed, exhibiting excellent cellular potency and high selectivity for B-Raf. nih.gov Through optimization, this work led to the identification of compound 17 , a potent, selective, and orally available agent with improved physicochemical properties. nih.gov Other research has also successfully identified pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives as B-Raf kinase inhibitors. nih.gov Interestingly, X-ray crystallography studies of some C-3 substituted pyrazolo[1,5-a]pyrimidine analogues revealed that they can bind to B-Raf kinase without forming the conventional hydrogen bond with the hinge region of the ATP-binding site. osti.gov
Phosphodiesterase 4 (PDE4) Inhibition
Analogues based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that plays a key role in regulating inflammation. nih.govnih.gov In a targeted drug discovery program, researchers identified a new series of pyrazolo[1,5-a]pyrimidines with moderate initial PDE4 inhibitory activity (compound 1 , IC50 = 165 nM). nih.gov A systematic optimization of substituents at the 2, 3, 6, and 7 positions of the scaffold led to a dramatic enhancement in potency. nih.govnih.gov This effort culminated in the discovery of compound 10 , which demonstrated exceptionally high in vitro activity with an IC50 of 0.7 nM. nih.gov Further modifications, including the cyclization of a primary amide to the 5-position of the core structure, yielded compounds with a 200-fold increase in activity and cellular potency. nih.gov
| Compound | Target | IC50 |
|---|---|---|
| 1 | PDE4 | 165 nM |
| 10 | PDE4 | 0.7 nM |
Cyclin-Dependent Kinase (CDK1, CDK2) Inhibition
The pyrazolo[1,5-a]pyrimidine framework is a well-established scaffold for the development of potent inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.govmdpi.com A notable example is the compound 4k (BS-194) , which was identified as a selective and potent inhibitor of several CDKs. nih.govresearchgate.net It demonstrated particularly strong activity against CDK2/cyclin A (IC50 = 3 nM) and CDK1/cyclin B (IC50 = 30 nM). nih.gov Cell-based studies confirmed that this compound inhibits the phosphorylation of CDK substrates and blocks the cell cycle. nih.govresearchgate.net
Another series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives was designed as dual inhibitors of CDK2 and TRKA kinases. mdpi.com Within this series, compound 6t showed potent inhibitory activity against CDK2 with an IC50 of 0.09 µM, comparable to the reference inhibitor ribociclib. mdpi.com Furthermore, research into 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines led to the discovery of compounds 5h and 5i , which exhibited excellent CDK2 inhibition with IC50 values of 22 nM and 24 nM, respectively. These compounds also showed potent nanomolar inhibition of CDK1. researchgate.net
| Compound | Target | IC50 |
|---|---|---|
| 4k (BS-194) | CDK2 | 3 nM |
| CDK1 | 30 nM | |
| 6t | CDK2 | 90 nM |
| 5h | CDK2 | 22 nM |
| CDK1 | 28 nM | |
| 5i | CDK2 | 24 nM |
| CDK1 | 30 nM |
Pim-1 Kinase Inhibition
Pim-1 kinase, a constitutively active serine/threonine kinase implicated in cancer cell survival and proliferation, has been successfully targeted by inhibitors featuring the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This core structure was identified as a highly selective Pim-1 inhibitor. nih.gov An initial lead compound from this class (compound 1 ) displayed an IC50 of 45 nM against Pim-1. nih.gov Subsequent structure-activity relationship (SAR) studies focused on optimizing substituents at the 3- and 5-positions to enhance potency, highlighting the importance of hydrogen bonding interactions with key residues in the Pim-1 active site. nih.gov In a separate study, a pyrazolo[1,5-a]pyrimidine lead compound was noted to have off-target activity on PIM1 with an IC50 of 46 nM, further confirming the affinity of this scaffold for the kinase. biorxiv.org
Bruton's Tyrosine Kinase (BTK) Inhibition
While the pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine scaffolds are prominent in kinase inhibitor research, studies on Bruton's Tyrosine Kinase (BTK) inhibitors have largely focused on related, but structurally distinct, heterocyclic systems. A notable example is the 8-amino-imidazo[1,5-a]pyrazine scaffold, which differs by having an imidazole (B134444) ring fused to the pyrazine (B50134) instead of a pyrazole (B372694). nih.gov Compounds based on this core structure were developed as potent, selective, and reversible noncovalent BTK inhibitors. nih.gov The selectivity of these inhibitors is achieved through specific hydrogen bonding interactions with the kinase hinge region and hydrophobic interactions in the back pocket of the ATP-binding site. nih.gov Optimization of this series led to the discovery of potent inhibitors with excellent kinase selectivity. nih.govresearchgate.net Another distinct scaffold, pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgnih.govnih.govtriazine, has also yielded sulfonamide derivatives shown to suppress cell viability through the inhibition of BTK. mdpi.com
Jumonji C Demethylase 5 (KDM5) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors of histone lysine (B10760008) demethylases (KDMs), which are epigenetic regulators often dysregulated in cancer. Specifically, a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative was identified as a novel inhibitor of KDM4D. researchgate.net Through structural optimization, compound 10r was developed, which demonstrated potent activity with an IC50 value of 0.41 µM against KDM4D. researchgate.net
VPS34 Kinase and JAK1-JH2 Pseudokinase Inhibition
An extensive review of the scientific literature did not yield research findings on the inhibitory activity of this compound or its analogues against Vacuolar Protein Sorting 34 (VPS34) kinase or the Janus Kinase 1-Janus Homology 2 (JAK1-JH2) pseudokinase.
Antimicrobial Activities
Antitubercular Activity against Mycobacterium tuberculosis (Mtb)
Analogues based on the pyrazolo[1,5-a]pyrimidine scaffold have emerged as a promising class of antitubercular agents. These compounds have been identified through extensive screening campaigns and have demonstrated potent bactericidal activity against Mycobacterium tuberculosis.
High-throughput screening of diverse chemical libraries against whole-cell M. tuberculosis (H37Rv strain) has successfully identified several active compounds featuring the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.orgmdpi.com One such screening effort identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a confirmed hit. nih.gov Subsequent synthesis and evaluation of a focused library of analogues led to significant improvements in antitubercular potency, with the most effective compounds showing activity in the low micromolar range and exhibiting low cytotoxicity. nih.gov Similarly, a separate screening campaign identified potent tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues. rsc.org
| Compound Class | Mtb H37Rv Activity (MIC) |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue (P19) | 1.56 µM |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue (P25) | >25 µM |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue (P26) | 6.25 µM |
This table presents the Minimum Inhibitory Concentration (MIC) of representative pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues against M. tuberculosis H37Rv. Data sourced from nih.gov.
Investigations into the mechanism of action and resistance pathways for pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues have revealed a novel resistance mechanism. nih.gov Spontaneous resistant mutants of M. tuberculosis were found to have mutations in the gene Rv1751. nih.gov This gene encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.gov
The mutated enzyme was shown to promote the catabolism (breakdown) of the compound through hydroxylation, effectively inactivating the drug. This finding demonstrates a distinct resistance strategy employed by the bacterium, where instead of altering the drug's target, it enhances the metabolic destruction of the compound itself. nih.gov In contrast, resistance studies with tetrahydropyrazolo[1,5-a]pyrimidine analogues identified mutations in the mmpL3 gene, indicating a different mechanism of action targeting the MmpL3 transporter. rsc.org
Antiviral Activity against β-Coronaviruses
The antiviral potential of scaffolds related to this compound has been explored, with studies showing activity against human coronaviruses. In one study, a series of novel imadazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activity against human coronavirus 229E (HCoV-229E), a member of the β-coronavirus genus. mdpi.com
The screening identified a lead compound, derivative 3b , which exhibited the most potent anti-coronaviral effect. mdpi.com This compound displayed a 50% inhibitory concentration (IC₅₀) of 56.96 µM and a selectivity index (SI) of 7.14, indicating a reasonable window between antiviral efficacy and cellular cytotoxicity. mdpi.com Further computational docking studies suggested that this compound has a high affinity for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. mdpi.com
| Compound | Antiviral Activity vs. HCoV-229E (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| Imadazo[1,2-a]pyrazine derivative 3b | 56.96 µM | 406.86 µM | 7.14 |
This table shows the in vitro antiviral activity of a lead imadazo[1,2-a]pyrazine analogue against human coronavirus 229E. Data sourced from mdpi.com.
Anticancer Activities (excluding human clinical data)
The anticancer effects of this compound and its analogues are primarily attributed to their ability to impede the growth of various cancer cell lines, trigger cell cycle arrest and apoptosis, and influence autophagy pathways.
Inhibition of Cancer Cell Line Growth (e.g., A549, H322, MCF-7, MDA-MB-468)
Derivatives of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Specifically, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to inhibit the growth of A549 (human lung carcinoma) and H322 (non-small cell lung cancer) cells in a dose-dependent manner. mdpi.com Similarly, novel synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-proliferative effects against MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 cell lines. researchgate.net One particular derivative, designated as compound 4d, showed notable antitumor efficacy with IC₅₀ values of 0.72 µM against MCF-7 and 2.33 µM against A549 cells. researchgate.net The viability of MDA-MB-468 (triple-negative breast cancer) cells has also been assessed in studies involving similar heterocyclic compounds. mdpi.com
Table 1: Inhibitory Concentration (IC₅₀) of Pyrazolo[1,5-a]pyrimidine Analogue (Compound 4d) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 0.72 | researchgate.net |
| HepG2 | Liver Carcinoma | 0.14 | researchgate.net |
| A549 | Lung Carcinoma | 2.33 | researchgate.net |
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism behind the anticancer activity of these compounds is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, specifically compounds ppo3a, ppo3b, and ppo3i, have shown that they significantly induce apoptosis in both H322 and A549 lung cancer cells. nanobioletters.com In A549 cells, this apoptotic induction is accompanied by a strong arrest in the G1 phase of the cell cycle. nanobioletters.com The elevation of the p53 protein level by compound ppo3b suggests an involvement of this critical tumor suppressor in the observed effects. nanobioletters.com
Analogous pyrazolo[1,5-a]pyrimidine derivatives have also been found to cause a notable arrest in the G0–G1 phase. nih.gov This disruption of the cell cycle progression prevents cancer cells from replicating, ultimately leading to cell death. nih.govnih.gov Other related pyrazole compounds have been observed to arrest cells in the S and G2/M phases, indicating that different analogues can interfere with various checkpoints of the cell cycle. nih.govbohrium.com
Modulation of Autophagy Pathways
Autophagy, a cellular process of degradation and recycling of cellular components, plays a complex role in cancer. Evidence suggests that pyrazolo[1,5-a]pyrazine analogues can modulate this pathway. In A549 cells treated with the pyrazolo[1,5-a]pyrazin-4(5H)-one derivative ppo3b, Western blotting detected the presence of LC3-II. nanobioletters.com The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation, indicating that these compounds can influence autophagic activity in cancer cells. nanobioletters.com
Other Pharmacological Activities
Beyond their anticancer properties, analogues of this compound have been investigated for other therapeutic applications, demonstrating notable anti-inflammatory and antioxidant potential.
Anti-inflammatory Properties
Chronic inflammation is a contributing factor to numerous diseases. mdpi.comnih.gov Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives have been identified as having anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory signaling pathways.
A screening of pyrazolo[1,5-a]quinazoline compounds identified several derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.comnih.gov The NF-κB pathway is a central regulator of the inflammatory response. Further investigation predicted that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase (JNK). mdpi.comnih.gov Indeed, molecular modeling and binding affinity studies confirmed that these compounds can bind to JNK1, JNK2, and JNK3, suggesting that their anti-inflammatory effects are mediated through the MAPK signaling cascade. mdpi.comnih.gov
Antioxidant Potential
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in cellular damage and various pathologies. Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess significant antioxidant capabilities. nih.gov
The antioxidant potential of these compounds has been evaluated through various in vitro assays, including total antioxidant capacity (TAC), iron-reducing power, and scavenging activity against radicals like 1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov One study found that a specific pyrazolo[1,5-a]pyrimidine derivative (compound 3l) exhibited high antioxidant and free radical scavenging activities. nih.gov Another study identified a pyrazolo-enaminone (compound 3h) with antioxidant activity comparable to that of ascorbic acid (Vitamin C), a standard antioxidant. arabjchem.org This activity is often attributed to the presence of specific functional groups, such as hydroxyl moieties, which can effectively neutralize free radicals. arabjchem.org
Table 2: Antioxidant Activity of a Pyrazolo[1,5-a]pyrimidine Analogue (Compound 3h)
| Assay | IC₅₀ (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 15.34 | researchgate.net |
| Ascorbic Acid (Standard) | 13.53 | researchgate.net |
Anti-Alzheimer's Activity
Analogues of this compound, specifically those with a pyrazolo[1,5-a]pyrimidine core, have been investigated for their potential in treating Alzheimer's disease. The primary mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established feature of Alzheimer's disease.
A series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated for their in vitro biological activities, including their potential as anti-Alzheimer's agents. nih.govresearchgate.net Several of these compounds displayed notable acetylcholinesterase inhibition. nih.gov For instance, compound 3l from this series demonstrated an acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.gov The anti-Alzheimer's potential of pyrimidine-based compounds is a growing area of research, with some derivatives showing efficacy in improving learning and memory, key symptoms of the disease. nih.gov
| Compound | Acetylcholinesterase Inhibition (%) |
|---|---|
| 3l | 62.80 ± 0.06 |
Immunomodulatory Effects
The immunomodulatory potential of analogues has been explored through the anti-inflammatory activity of compounds with a pyrazolo[1,5-a]quinazoline scaffold. Chronic inflammation is a known contributor to a variety of diseases. nih.gov Research has focused on the ability of these compounds to inhibit inflammatory pathways.
A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). nih.gov Two of the most potent compounds were 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide). nih.gov
Further investigation through molecular modeling suggested that these compounds could bind to and potentially inhibit three mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.gov The highest complementarity was observed with JNK3. nih.gov Both compounds 13i and 16 exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, indicating their potential as lead compounds for the development of anti-inflammatory drugs targeting MAPK pathways. nih.gov
| Compound | Target | Activity |
|---|---|---|
| 13i | NF-κB | Inhibits LPS-induced transcriptional activity |
| 16 | NF-κB | Inhibits LPS-induced transcriptional activity |
| 13i | JNK1, JNK2, JNK3 | Micromolar binding affinity |
| 16 | JNK1, JNK2, JNK3 | Micromolar binding affinity |
GABAA-Receptor Ligand Affinity
The γ-aminobutyric acid type A (GABAA) receptor is a key target for therapeutic agents aimed at treating anxiety, seizures, and other neurological disorders. Analogues of this compound with a pyrazolo[1,5-a]quinazoline scaffold have been synthesized and evaluated for their affinity to the GABAA receptor. acs.orgtandfonline.comnih.gov
These compounds are considered 5-deaza analogues of pyrazolo[5,1-c] acs.orgtandfonline.comunifi.itbenzotriazines, which are known selective GABAA receptor subtype ligands. acs.orgtandfonline.com A study of new pyrazolo[1,5-a]quinazolines found that the 5-unsubstituted derivative, ethyl pyrazolo[1,5-a]quinazoline 3-carboxylate (15 ), exhibited receptor recognition with a Ki value of 834.7 nM. nih.gov In contrast, substitutions at the 4- or 5-position of the quinazoline (B50416) ring resulted in a loss of affinity. tandfonline.com
Another series of pyrazolo[1,5-a]quinazoline derivatives was developed, and among them, compound 12b stood out for its high affinity, with a Ki value of 0.27 nM. acs.org This compound also demonstrated anxiolytic-like properties and the ability to alleviate neuropathic pain in murine models. acs.org Electrophysiological studies on recombinant GABAA receptors have helped to define the pharmacological profiles of these compounds, identifying some as partial agonists or inverse partial agonists. nih.gov For example, compounds 6a and 6b were found to modulate the GABAA receptor in opposite ways, with 6b enhancing and 6a reducing the chloride current. nih.gov
| Compound | Binding Affinity (Ki) |
|---|---|
| 12b | 0.27 nM |
| 15 (ethyl pyrazolo[1,5-a]quinazoline 3-carboxylate) | 834.7 nM |
Structure Activity Relationship Sar Studies of 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 2 Amine Derivatives
Influence of Substituent Patterns on Biological Activity
Systematic modifications of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have revealed that the nature and position of substituents have a profound impact on biological activity. rsc.org SAR studies have been instrumental in identifying key positions on the heterocyclic core where modifications can lead to significant improvements in potency and selectivity. rsc.orgnih.gov
For instance, in the context of antitubercular agents, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs was synthesized to explore the impact of various substituents. acs.org It was found that certain modifications led to a substantial improvement in antitubercular activity, while others resulted in a complete loss of activity. acs.org Similarly, in the development of kinase inhibitors, specific substitutions on the pyrazolo[1,5-a]pyrimidine ring have been shown to be critical for achieving high potency. nih.gov For example, in a series of FLT3-ITD inhibitors, optimization of substituents on the pyrazolo[1,5-a]pyrimidine core led to compounds with IC50 values in the sub-nanomolar range. nih.gov
The following table summarizes the effects of different substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.
| Position of Substitution | Substituent | Effect on Biological Activity | Target/Application |
| C3 | Small hydrophobic groups | Enhanced ATP pocket binding | Kinase inhibitors |
| C5 | Electron-withdrawing groups | Improved antibacterial activity | Antibacterial agents |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition activity | Trk inhibitors |
| C7 | Amino group | Potent biological activities | General |
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets. nih.govacs.org
A common and essential feature for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is the ability of the scaffold to form hydrogen bonds with the hinge region of the kinase active site. nih.gov The pyrazolo[1,5-a]pyrimidine moiety itself is often a key element of the pharmacophore, participating in these crucial hinge interactions. nih.gov
Further pharmacophoric elements often include:
A hydrogen bond donor: An amino group at the C2 position can enhance Trk inhibition. nih.gov
A hydrogen bond acceptor: A carboxamide group at the C3 position has been shown to significantly enhance activity against Trk kinases. mdpi.com
Specific substitutions for selectivity: The addition of a morpholine (B109124) group at a specific position has been shown to improve selectivity by reducing off-target effects. nih.gov
The combination of these features in a single molecule can lead to highly potent and selective inhibitors. The identification of these key features guides the design of new analogs with improved pharmacological profiles. acs.org
Impact of Tautomeric Forms on Biological Interactions
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, can have a significant impact on the biological activity of a compound. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a close analog of the subject compound, can exist in at least three plausible tautomeric forms. acs.orgnih.gov The specific tautomer present can influence how the molecule interacts with its biological target. nih.gov
To investigate the importance of different tautomeric forms, researchers have synthesized methylated analogs that "lock" the molecule into a specific tautomeric form. acs.org For example, O-methylation constrains the molecule to one tautomeric form, while N-methylation confines it to another. acs.org In the case of certain antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, both O-methylated and N-methylated analogs resulted in a loss of activity, highlighting the importance of the specific tautomeric state and hydrogen bonding capabilities for biological function. acs.org The N-methylated analog, being confined to a specific tautomer, also lost its hydrogen bond donor capability, which was likely crucial for its activity. acs.org
The crystalline form of one active compound was verified by single crystal X-ray diffraction, confirming the predominant tautomeric structure under the experimental conditions. nih.gov This underscores the importance of understanding the tautomeric preferences of these scaffolds when designing new inhibitors, as different tautomers may present different pharmacophoric features to the biological target. nih.gov
Strategies for Enhancing Bioactivity and Selectivity
Several strategies have been successfully employed to enhance the bioactivity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. rsc.org These strategies often involve a combination of rational drug design, guided by SAR data and structural biology, and synthetic chemistry to create novel analogs with improved properties. rsc.orgnih.gov
Key strategies include:
Introduction of Diverse Functional Groups: The use of modern synthetic methods, such as palladium-catalyzed cross-coupling and click chemistry, has enabled the introduction of a wide variety of functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org This allows for a detailed exploration of the chemical space around the core structure to identify substituents that enhance potency and selectivity. rsc.org
Macrocyclization: This strategy involves linking two parts of the molecule together to create a macrocycle. Macrocyclization can pre-organize the molecule into a bioactive conformation, which can lead to increased potency and selectivity. This approach has been used to develop selective inhibitors of kinases like ALK2 and FLT3. biorxiv.org
Fluorine Incorporation: The strategic placement of fluorine atoms can enhance interactions with the target protein. For example, fluorine incorporation has been shown to enhance interactions with an asparagine residue (Asn655) in Trk kinases. nih.gov
Targeting Resistance Mutations: In cancer therapy, the development of drug resistance is a major challenge. Researchers have designed pyrazolo[1,5-a]pyrimidine derivatives that are active against clinically relevant resistance mutations. For instance, compounds 17 and 19 were developed as potent inhibitors of both wild-type and quizartinib-resistant FLT3 mutants. nih.gov
These strategies, often used in combination, have led to the development of highly potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitors for a range of biological targets. rsc.org
Scaffold Modifications and Isosteric Replacements
Scaffold modification and isosteric replacement are important strategies in medicinal chemistry to explore new chemical space and improve the properties of a lead compound. In the context of the pyrazolo[1,5-a]pyrimidine scaffold, these approaches have been used to investigate the importance of the core structure and to develop analogs with different physicochemical and pharmacological properties. nih.govunisi.it
Isosteric replacement involves substituting a part of the molecule with another group that has similar physical and chemical properties. This can be used to probe the importance of specific atoms or functional groups for biological activity. For example, the pyrazolo[1,5-a]pyrimidine scaffold has been explored as a possible bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold. unisi.itarkat-usa.org
In a study targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase enzyme, the triazolopyrimidine core of a lead compound was replaced with a pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This modification resulted in a significant reduction in activity, demonstrating the importance of the nitrogen atom at a specific position in the five-membered ring for the compound's inhibitory activity. nih.gov Other scaffold modifications, such as replacing the pyrazolo[1,5-a]pyrimidine core with imidazo[1,2-a]pyrimidine (B1208166) or purine (B94841) analogs, have also been investigated, with varying effects on biological activity. nih.gov
These studies highlight that while the pyrazolo[1,5-a]pyrimidine scaffold is a valuable starting point for drug discovery, its specific arrangement of atoms and functional groups is often finely tuned for interaction with its biological target. nih.gov Even subtle changes to the core structure can have a dramatic impact on activity. nih.gov
Computational Chemistry and Molecular Modeling in Pyrazolo 1,5 a Pyrazine Research
Molecular Docking Studies for Target Binding
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazolo[1,5-a]pyrazine (B3255129) research, it is primarily used to predict the binding mode and affinity of derivatives against biological targets, particularly protein kinases, which are frequently implicated in cancer. nih.gov
Research has shown that pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazine derivatives are potent inhibitors of several Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Phosphoinositide 3-kinases (PI3Ks). nih.govnih.govnih.gov Docking studies reveal that these scaffolds often act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the kinase. The binding is typically stabilized by a network of hydrogen bonds with key amino acid residues in the hinge region of the kinase, supplemented by hydrophobic interactions in the surrounding pocket. nih.gov For example, in studies targeting CDK2, the pyrazolo[1,5-a]pyrimidine core was shown to form crucial hydrogen bonds with residues like Leu83, while substituents at various positions could be tailored to form additional interactions, thereby enhancing potency and selectivity. nih.gov Similarly, docking of pyrazolo[1,5-a]pyrimidine derivatives into the PI3Kδ active site (PDB: 2WXP) has guided the substitution of the morpholine (B109124) ring at the C(7) position to optimize binding. nih.gov
| Compound Class | Protein Target | PDB Code | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazine | CDK2 | 3ddq | Not Specified | nih.gov |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | CDK2 | 2WIH | Leu83A | nih.gov |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine | TRKA | 7VKO | Met592 | nih.gov |
| 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2WXP | Val851, Lys802 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is vital for understanding which physicochemical properties and structural features (molecular descriptors) are critical for a molecule's potency, allowing for the prediction of activity for newly designed compounds.
For scaffolds related to pyrazolo[1,5-a]pyrazine, QSAR models have been developed to guide the optimization of kinase inhibitors. researchgate.net In a study on pyrazolo-diazine and triazine analogs, a QSAR model was developed to predict cytotoxic effects against Ehrlich Ascites Carcinoma cells. documentsdelivered.com The analysis, which used descriptors calculated at the DFT level, identified several key molecular properties associated with biological activity. documentsdelivered.com These included the dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation. documentsdelivered.com Such models provide a quantitative framework for rational drug design, helping to prioritize synthetic efforts on compounds with a higher probability of success.
| Compound Class | Biological Activity | Modeling Technique | Key Molecular Descriptors | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Pim-1/2 kinase inhibition | Stepwise Multiple Linear Regression (S-MLR) | Topological and physicochemical features | researchgate.net |
| Pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazin-2-thioxo-4-ones | Thymidine phosphorylase inhibition | QSAR Modeling | Not Specified | researchgate.net |
| Arylazopyrazolodiazine and triazine | Antitumor (EAC cells) | DFT-based QSAR | Dipole moment, LUMO energy, Surface area, Heat of formation | documentsdelivered.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool in chemical research for elucidating reaction mechanisms and analyzing the electronic and photophysical properties of molecules like pyrazolo[1,5-a]pyrazines.
DFT calculations are frequently employed to map the potential energy surface of a chemical reaction, allowing researchers to identify transition states and intermediates. This provides a detailed understanding of the reaction pathway and helps explain experimental observations such as regioselectivity. For instance, in the synthesis of substituted pyrazolo[1,5-a]- nih.govrsc.orgresearchgate.nettriazines, DFT calculations using the B3LYP functional were performed to rationalize the observed regioselectivity. researchgate.net By calculating the activation energies of different possible reaction pathways and analyzing theoretical reactivity indicators like Fukui indexes, the favored mechanism and the experimentally observed product distribution were correctly predicted. researchgate.net Such studies are crucial for optimizing synthetic protocols to achieve higher yields and desired isomers. bme.hu
The pyrazolo[1,5-a]pyrimidine scaffold is not only important in medicine but also in materials science, where it serves as the core for fluorescent molecules and hole-transporting materials. rsc.orgmdpi.com DFT and its time-dependent extension (TD-DFT) are essential for understanding the relationship between molecular structure and optical properties.
Studies on pyrazolo[1,5-a]pyrimidine-based fluorophores have used DFT/TD-DFT to analyze how substituents affect their absorption and emission spectra. rsc.orgnih.gov These calculations show that placing electron-donating groups (EDGs) on the fused ring system can enhance absorption and emission intensities by facilitating an intramolecular charge transfer (ICT) process upon photoexcitation. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of this phenomenon. Typically, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting pyrazolo[1,5-a]pyrimidine core. mdpi.com This spatial separation of frontier orbitals is the hallmark of an effective ICT, which is critical for designing novel dyes and sensors. researchgate.net
| Compound Series | Calculated Property | Key Finding | Reference |
|---|---|---|---|
| PY1 (Substituted at position 3) | LUMO Localization | LUMO is localized only in the acceptor pyrazolo[1,5-a]pyrimidine core, suggesting stronger acceptor character. | mdpi.com |
| PY2/PY3 (Substituted at positions 5/7) | LUMO Localization | LUMO is localized on both the acceptor core and a phenyl π-spacer. | mdpi.com |
| 7-aryl-pyrazolo[1,5-a]pyrimidines | Effect of Substituents | Electron-donating groups (EDGs) at position 7 favor large absorption/emission intensities via ICT. | rsc.org |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the binding pose obtained from docking and to understand the conformational changes in both the ligand and the protein upon binding.
For complex heterocyclic systems related to pyrazolo[1,5-a]pyrazine, MD simulations have been used to validate docking results. In a study of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govekb.egtriazine sulfonamides as potential anticancer agents, MD simulations were run to confirm the stability of the docked complexes with target enzymes like AKT1 and PD-L1. mdpi.com Analysis of the simulation trajectory, including the Root Mean Square Deviation (RMSD) of the complex, confirmed that the ligands remained stably bound in the active site throughout the simulation time, reinforcing the hypothesis that they are potent inhibitors. mdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which residues in the protein interact most consistently with the ligand. mdpi.com
Virtual Library Design and Drug Discovery
The versatility of the pyrazolo[1,5-a]pyrazine scaffold makes it an ideal candidate for the creation of compound libraries for high-throughput screening. mdpi.com Computational chemistry plays a pivotal role in this process through the design of virtual libraries. This approach involves computationally enumerating a large number of derivatives by attaching various chemical fragments to the core scaffold and then filtering this virtual collection using a range of computational tools.
The process often begins with a validated core structure. mdpi.com Then, a virtual library is generated and subjected to filtering based on drug-likeness rules (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and predicted target affinity using techniques like molecular docking or QSAR models. researchgate.net This in silico screening process allows researchers to prioritize a smaller, more manageable set of the most promising compounds for actual chemical synthesis and biological testing. This strategy significantly accelerates the drug discovery pipeline by focusing resources on molecules with the highest likelihood of desired activity and properties. mdpi.com This approach has been successfully used in the development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for targets such as PI3Kδ and in identifying key features of the pharmacophore for antitubercular agents. mdpi.comacs.org
Preclinical Pharmacological Evaluation Excluding Human Clinical Data
In vitro Metabolic Stability Assessments
In vitro metabolic stability assays are crucial in early drug discovery to predict the intrinsic clearance of a compound in the body. These assessments typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to evaluate its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
For related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, studies have shown a range of metabolic stabilities. For instance, in a study of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, one of the most potent compounds demonstrated metabolic stability in a mouse liver microsome system. nih.gov In another investigation, various pyrazolo[1,5-a]pyrimidine derivatives exhibited high resistance to transformation by human liver microsomes, with metabolic stability percentages not falling below 97%. researchgate.net The metabolic fate of Beauvericin, a mycotoxin, was shown to be stable in liver microsomes and hepatocytes of humans and rats. mdpi.com
While no direct data exists for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine, the stability of the pyrazole (B372694) and pyrazine (B50134) rings to metabolic degradation would be a key determinant of its metabolic profile. The amine substituent at the 2-position could be a potential site for metabolic modification through processes like N-dealkylation, N-oxidation, or conjugation.
Table 1: Representative In vitro Metabolic Stability Data for Related Heterocyclic Compounds
| Compound Class | System | Species | Stability Metric | Finding | Reference |
| Imidazo[2,1-f]purine-diones | Liver Microsomes | Mouse | Metabolic Stability | Stable | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Liver Microsomes | Human | % Remaining | >97% | researchgate.net |
| Beauvericin | Liver Microsomes/Hepatocytes | Human, Rat | Half-life | Stable | mdpi.com |
This table is illustrative and based on related but structurally distinct compounds due to the absence of specific data for this compound.
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic (PK) studies in animal models such as mice and rats are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies provide crucial information on parameters like bioavailability, plasma concentration-time profiles, and clearance rates.
The pharmacokinetic profile of this compound would be influenced by its physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption and distribution. The saturated portion of the pyrazine ring (4H,5H,6H,7H) would impart a three-dimensional character to the molecule, potentially influencing its interaction with transporters and metabolic enzymes.
Table 2: Illustrative Pharmacokinetic Parameters from Animal Studies of Related Scaffolds
| Compound Scaffold | Animal Model | Key PK Finding | Reference |
| 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Rodent | Favorable ADMET profile | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mouse | Excellent PK profile | nih.gov |
This table presents findings for structurally related scaffolds to provide context, as specific data for this compound is not available.
Development and Characterization of In Vivo Chemical Probes
The development of chemical probes is a critical step to investigate the biological function of a target protein in vivo. An ideal chemical probe should be potent, selective, and possess suitable pharmacokinetic properties to reach its target in a living organism.
Within the broader class of pyrazolo[1,5-a]pyrimidines, significant efforts have been made to develop potent and selective inhibitors for various biological targets, which can serve as chemical probes. For example, a robust chemical probe was developed from a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to study KDM5 biological functions in vivo. nih.gov This demonstrates the utility of this general scaffold in generating tools for biological investigation. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, with derivatives showing a wide range of biological activities. nih.gov
For this compound to be developed into a chemical probe, it would need to exhibit high affinity and selectivity for a specific biological target. Its characterization would involve confirming its on-target activity in cellular and animal models, along with a thorough assessment of its off-target effects.
Lead Optimization for In Vivo Studies
Lead optimization is a process of modifying the structure of a promising hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile, making it suitable for in vivo studies.
Structure-activity relationship (SAR) studies are a cornerstone of lead optimization. For the pyrazolo[1,5-a]pyrimidine class, extensive SAR studies have been conducted to enhance their therapeutic potential. For instance, optimization of a pyrazolo[1,5-a]pyrimidine scaffold as B-Raf kinase inhibitors led to the identification of a lead compound with enhanced enzyme and cellular potency. lookchem.com Similarly, systematic optimization of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists resulted in a significant improvement in potency. rsc.org The optimization of pyrazolo[1,5-a]pyrimidines has also led to the identification of a highly selective casein kinase 2 inhibitor. nih.gov
In the context of this compound, lead optimization would involve systematic modifications of the pyrazolo[1,5-a]pyrazine (B3255129) core and its substituents. For example, modifications to the amine group at the 2-position or substitution on the pyrazole or pyrazine rings could be explored to improve its pharmacological properties. The goal would be to achieve a balance of potency, selectivity, and favorable ADME characteristics to warrant advancement into in vivo efficacy and safety studies.
Emerging Applications and Future Directions in Pyrazolo 1,5 a Pyrazine Research
Applications in Material Science
The unique electronic and structural characteristics of fused nitrogen-containing heterocyclic systems, such as the pyrazolo[1,5-a]pyrazine (B3255129) core, make them attractive candidates for applications in material science. Their rigid, planar structure and the potential for extensive π-conjugation are key features that can give rise to interesting photophysical properties.
Photophysical Properties and Fluorophore Development
While specific photophysical data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine are not extensively documented in current literature, the broader class of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has been identified as a promising platform for the development of novel fluorophores. nih.gov Research has demonstrated that the photophysical properties of these compounds, including their absorption and emission spectra, are highly tunable based on the nature and position of substituents on the heterocyclic core. nih.gov
For instance, studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that the introduction of electron-donating groups can enhance both absorption and emission, making them comparable to commercial fluorescent probes. nih.gov This principle of tunability suggests that strategic modification of the this compound structure could lead to the development of novel fluorescent materials with tailored properties for applications in chemosensors, organic light-emitting diodes (OLEDs), and bio-imaging.
The structural versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which allows for functionalization at multiple positions, further underscores its potential in the design of new fluorophores. nih.gov This adaptability for structural diversity is a key advantage in the development of materials with specific and optimized optical characteristics.
Advancements in Drug Discovery and Development
The pyrazolo[1,5-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological activities. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. nih.govnih.gov
Combinatorial Library Design
The pyrazolo[1,5-a]pyrimidine class of compounds has been successfully utilized in the generation of extensive combinatorial libraries. nih.gov The synthetic versatility of the core structure allows for the introduction of a wide array of substituents, facilitating the exploration of vast chemical space to identify novel bioactive molecules. nih.gov This approach has been instrumental in the discovery of compounds with diverse therapeutic potential. Given the structural similarities, the this compound scaffold is an equally promising candidate for the design and synthesis of combinatorial libraries aimed at discovering new drug leads.
Rational Drug Design Strategies
The tetrahydropyrazolo[1,5-a]pyrazine core has been the subject of successful rational drug design campaigns, leading to the discovery of potent and selective inhibitors for various therapeutic targets. A notable example is the development of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as novel inhibitors of HIV-1 integrase. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that a coplanar arrangement of the metal-binding heteroatoms is crucial for optimal binding to the integrase active site. nih.gov By refining the substituents to enhance potency and adjust lipophilicity, researchers were able to identify compounds with significant anti-HIV-1 activity in cell culture. nih.gov
| Compound | Integrase Strand Transfer Inhibition IC50 (nM) | Anti-HIV-1 Activity (in 50% NHS) IC95 (nM) |
| Lead Compound 5 | Data not specified | Data not specified |
| 17b | 74 | 63 |
Data sourced from a study on 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as HIV-1 integrase inhibitors. nih.gov
More recently, a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) derivatives were identified as potent core protein allosteric modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV). nih.gov The lead compound from this series demonstrated effective inhibition of HBV DNA viral load in a mouse model following oral administration. nih.gov These examples underscore the potential of the this compound scaffold in the rational design of new therapeutic agents.
Host-Directed Therapy Approaches
Host-directed therapy (HDT) is an emerging therapeutic strategy that aims to modulate the host's immune response to combat infections, rather than directly targeting the pathogen. mdpi.com This approach can help to enhance the host's antimicrobial activity and reduce tissue damage caused by excessive inflammation. mdpi.com While there is no direct evidence yet for the use of this compound in HDT, the demonstrated antiviral activity of related compounds, such as the HBV core protein allosteric modulators, suggests a potential avenue for future research. nih.gov By targeting host factors that are essential for viral replication, derivatives of this scaffold could offer a novel approach to treating infectious diseases, potentially with a higher barrier to the development of drug resistance.
Outlook on Future Research Avenues for this compound
The this compound scaffold represents a promising, yet underexplored, area of chemical research. Based on the properties of its close structural relatives, several key future research directions can be identified:
Exploration of Photophysical Properties: A systematic investigation into the photophysical properties of this compound and its derivatives is warranted. This would involve synthesizing a series of compounds with diverse substituents and characterizing their absorption, emission, and quantum yields to assess their potential as novel fluorophores for material science and bio-imaging applications.
Combinatorial Library Synthesis and Screening: The generation of a combinatorial library based on the this compound core, followed by high-throughput screening against a panel of biological targets, could lead to the discovery of novel therapeutic agents for a wide range of diseases.
Rational Design of Kinase Inhibitors: Given the success of the broader pyrazolo[1,5-a]pyrimidine class as protein kinase inhibitors, a focused effort to design and synthesize this compound derivatives as inhibitors of specific kinases implicated in cancer and other diseases is a logical next step.
Investigation into Host-Directed Therapies: Building on the antiviral activity of related scaffolds, future research should explore the potential of this compound derivatives as modulators of host-pathogen interactions. This could open up new avenues for the development of host-directed therapies for infectious diseases.
Q & A
Q. What are the optimized synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3-amino-1H-pyrazole derivatives and carbonyl compounds under acidic or alkaline conditions. Green synthesis strategies, such as ultrasound-assisted reactions, enhance efficiency and yield (e.g., 62–75% yields reported in and ). Catalysts like ceric ammonium nitrate or copper acetate in solvents such as ethanol or dichlorobenzene are critical. Temperature (60–100°C) and reaction time (30 min to 6 h) must be optimized to avoid side products. For example, cooling to –20°C post-reaction improves crystallization purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer : 1H/13C NMR identifies proton environments and carbon frameworks, with pyrazole and pyrazine ring protons appearing as distinct multiplets (δ 6.5–8.5 ppm for aromatic protons). IR spectroscopy detects functional groups like NH₂ (stretching at ~3400 cm⁻¹) and C=N (1600–1650 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ calculated as 254.1042 in ). Cross-referencing experimental data with computational predictions (e.g., elemental analysis: C, 61.65%; H, 4.38%) ensures structural accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise in regioselectivity or reaction pathways. For instance, computational models may predict preferential substitution at position 7, but experimental data (e.g., ) show functionalization at position 4 due to steric effects. To address this:
- Perform density functional theory (DFT) calculations to map transition states.
- Validate via HPLC-MS to track reaction intermediates.
- Use X-ray crystallography (if crystalline) to confirm substituent positions. Contradictions in yields (e.g., 62% vs. 75% in similar reactions) may stem from solvent polarity or catalyst loading, requiring systematic DoE (Design of Experiments) .
Q. How are structure-activity relationships (SAR) established for derivatives in medicinal chemistry?
- Methodological Answer : SAR studies involve:
- Systematic substitution : Introduce groups like benzyl, chloro, or methyl at positions 2, 3, or 7 (e.g., ’s 6-benzyl-N-(3-chloro-4-methylphenyl) derivative).
- Biological assays : Test inhibitory potency against targets (e.g., kinases or viral proteases). IC₅₀ values correlate with substituent electronegativity or hydrophobicity.
- Molecular docking : Compare binding affinities of derivatives (e.g., pyrazolo-pyrimidine derivatives in show enhanced affinity with methyl groups).
- Pharmacokinetic profiling : Assess solubility (logP) and metabolic stability (CYP450 assays) to prioritize leads .
Q. How can researchers design experiments to elucidate the mechanism of action against biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure compound activity via fluorescence-based or radiometric assays (e.g., ATPase or protease activity).
- Cellular models : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects (EC₅₀) and apoptosis markers (caspase-3 activation).
- Mutagenesis studies : Identify critical binding residues (e.g., alanine scanning of enzyme active sites).
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
